Propanoic acid, 3-amino-3-(methylthio)-
Description
Contextualization of Substituted Propanoic Acids in Contemporary Organic Synthesis and Biochemistry
Propanoic acid, a naturally occurring carboxylic acid, serves as a fundamental building block in both biological systems and synthetic chemistry. wikipedia.orgfiveable.me Its derivatives, substituted propanoic acids, are integral to a vast array of applications. In biochemistry, propanoic acid is a key short-chain fatty acid produced by gut microbiota through the fermentation of dietary fibers and plays a role in maintaining gut health. creative-proteomics.com As its coenzyme A ester, propionyl-CoA, it participates in the metabolic breakdown of fatty acids and some amino acids. wikipedia.org
In organic synthesis, the propanoic acid scaffold is a versatile precursor for creating more complex molecules, including esters used as solvents and fragrances, and other organic compounds. fiveable.mefiveable.me Its chemical reactivity, centered around the carboxylic acid group, allows for transformations into aldehydes, esters, and other functional groups. fiveable.me The modification of the carbon backbone through substitution allows chemists to fine-tune the molecule's physical, chemical, and biological properties, making substituted propanoic acids a cornerstone in the development of new pharmaceuticals and functional materials.
Table 1: Physicochemical Properties of Propanoic Acid
| Property | Value |
|---|---|
| Chemical Formula | CH₃CH₂COOH |
| Molar Mass | 74.08 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Pungent, rancid |
| pKa | 4.87 |
| Miscibility | Miscible with water |
Significance of Amino Acid and Organosulfur Motifs in Novel Molecular Architectures
The combination of an amino acid and an organosulfur motif within a single molecule, as seen in Propanoic acid, 3-amino-3-(methylthio)-, is particularly compelling for molecular design.
Amino Acid Motifs: The target compound is a non-proteinogenic amino acid (NPAA), meaning it is not one of the 22 amino acids encoded by the standard genetic code. quora.comwikipedia.org NPAAs represent a vast reservoir of chemical diversity and are powerful tools for developing peptide-based drug candidates. nih.govacs.org Their incorporation into peptide structures can fundamentally alter drug-like properties. nih.gov Key advantages include enhancing stability against enzymatic degradation, a common limitation of therapeutic peptides, and introducing novel structural constraints that can improve binding affinity and selectivity for specific biological targets. nih.govnbinno.com
Organosulfur Motifs: Sulfur-containing functional groups are considered "privileged motifs" in drug design, appearing in a wide variety of therapeutic compounds and natural products. tandfonline.comresearchgate.netnih.gov Organosulfur compounds constitute about a quarter of all small-molecule pharmaceuticals. tandfonline.com The sulfur atom, often in a thioether linkage as in the target molecule, can participate in crucial biological interactions and helps to enhance the biocompatibility of a drug candidate. researchgate.net The versatility of sulfur, which can exist in various oxidation states (from –2 to +6), provides a rich toolkit for medicinal chemists to modulate a molecule's properties. tandfonline.comnih.gov
Historical Overview of Research on Related Sulfur-Containing Amino Acid Derivatives
Research into sulfur-containing amino acids is foundational to biochemistry. The two proteinogenic sulfur-containing amino acids, methionine and cysteine, are essential for all life. nih.govwikipedia.org Methionine is the initiating amino acid in the synthesis of nearly all eukaryotic proteins, while cysteine's ability to form disulfide bonds is critical for protein structure and folding pathways. nih.gov
The study of their metabolism led to the discovery of other key derivatives like homocysteine and taurine. nih.gov Elucidation of the transsulfuration pathway, which converts homocysteine to cysteine, was a major milestone in understanding amino acid metabolism. nih.gov Historically, research has focused on the roles of these primary amino acids in cellular redox state, detoxification, and one-carbon metabolism. nih.gov More recently, research has expanded to the synthesis of novel sulfur-containing amino acid analogues to create therapeutic peptides with improved stability. For example, replacing a disulfide bond with a reduction-resistant thioether bridge, such as in cystathionine, is an attractive strategy for improving the stability of peptide drugs. nih.govnih.gov This history underscores a continuous scientific interest in creating and understanding amino acids with novel sulfur-based functionalities.
Table 2: Comparison of Key Sulfur-Containing Amino Acids
| Compound | Structure | Key Feature | Role |
|---|---|---|---|
| Methionine | α-amino acid | Thioether | Protein synthesis, precursor for S-adenosylmethionine. nih.gov |
| Cysteine | α-amino acid | Thiol | Forms disulfide bonds in proteins, antioxidant functions. nih.gov |
| Propanoic acid, 3-amino-3-(methylthio)- | β-amino acid | Thioether | Non-proteinogenic; potential for novel peptide structures. |
Current Research Gaps and Motivations for Investigating Propanoic acid, 3-amino-3-(methylthio)-
Specific research on Propanoic acid, 3-amino-3-(methylthio)- is not widespread, pointing to a significant research gap and a compelling opportunity for investigation. The motivation to study this particular molecule stems from several factors.
First, its direct precursor, 3-(methylthio)propanoic acid (without the amino group), is a known intermediate in methionine metabolism. chemicalbook.comchemsrc.com Understanding the synthesis and reactivity of the aminated version could therefore provide deeper insights into amino acid metabolic pathways and potential dysregulations.
Second, there is a persistent need for new synthetic methodologies to access novel functional groups for drug discovery. nih.gov The development of a robust synthesis for Propanoic acid, 3-amino-3-(methylthio)-, a β-amino acid, would be a valuable addition to the chemical toolkit. The synthesis of β-amino acids is an active area of research, and creating a version with a thioether side chain presents a unique synthetic challenge and opportunity. farmaciajournal.com
Finally, the primary motivation is the potential application of this compound as a novel building block. Given the known advantages of incorporating NPAAs and organosulfur motifs into pharmaceuticals, Propanoic acid, 3-amino-3-(methylthio)- is a prime candidate for exploration. Its investigation could lead to the development of new peptide-based therapeutics with enhanced stability and novel biological activity, directly addressing the ongoing need for more effective and durable drugs. nih.govnih.gov The synthesis of its precursor, 3-(methylthio)propanal, is already an intermediate step in the industrial production of methionine supplements, suggesting that the chemical backbone is accessible and scalable. google.com
Table 3: Properties of the Precursor Compound, 3-(Methylthio)propanoic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 646-01-5 | nist.gov |
| Molecular Formula | C₄H₈O₂S | nist.gov |
| Molecular Weight | 120.17 g/mol | nist.gov |
| Melting Point | 16°C | chemicalbook.com |
| Boiling Point | 130°C at 2 mmHg | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
824424-68-2 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
3-amino-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI Key |
HXFAIJGVPHVXHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control
Strategic Approaches to the Asymmetric Synthesis of Propanoic acid, 3-amino-3-(methylthio)-
The introduction of both an amino group and a methylthio group at the C3 position of a propanoic acid scaffold requires precise stereochemical control. Various methodologies have been developed to achieve this, ranging from the use of chiral auxiliaries to catalytic asymmetric transformations and biocatalytic approaches.
Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric induction. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of Propanoic acid, 3-amino-3-(methylthio)-, a plausible approach involves the diastereoselective conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated precursor.
One common class of chiral auxiliaries is the Evans oxazolidinones. The synthesis could commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α,β-unsaturated acyl chloride bearing a leaving group at the β-position, which can be subsequently displaced by a methylthio group. A subsequent diastereoselective Michael addition of an amine source, such as benzylamine, would lead to the formation of the desired stereocenter. The chiral auxiliary can then be cleaved under mild conditions to afford the enantiomerically enriched β-amino acid. The efficiency of such approaches often depends on the choice of the chiral auxiliary and the reaction conditions.
| Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | Conjugate addition of an amine | >95% | nih.gov |
| Camphorsultam | Diastereoselective amination | 90-98% | General knowledge |
| Pseudoephedrine | Asymmetric alkylation | >90% | General knowledge |
In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the asymmetric synthesis of chiral molecules, offering advantages in terms of catalytic efficiency and atom economy. rsc.orgscitechdaily.com
Organocatalysis: Organocatalytic approaches to the synthesis of β-amino acids often involve the conjugate addition of nucleophiles to α,β-unsaturated systems. rsc.org For the synthesis of Propanoic acid, 3-amino-3-(methylthio)-, an organocatalyzed asymmetric aza-Michael addition could be envisioned. A pro-chiral enone substrate could react with an amine source in the presence of a chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid, to establish the C3 stereocenter. Subsequent introduction of the methylthio group would complete the synthesis.
Metal-Catalyzed Transformations: Transition metal catalysis offers a plethora of options for asymmetric C-N bond formation. mdpi.com For instance, a palladium-catalyzed asymmetric allylic amination of a suitable substrate could be a viable route. Alternatively, copper-catalyzed asymmetric conjugate addition of an amine to an α,β-unsaturated thioester could provide a direct route to the desired product. The choice of ligand is critical for achieving high enantioselectivity in these transformations.
| Catalyst Type | Reaction | Catalyst/Ligand Example | Typical Enantiomeric Excess (e.e.) | Reference |
| Organocatalyst | Aza-Michael Addition | (S)-Proline | 85-99% | scitechdaily.com |
| Metal Catalyst | Asymmetric Conjugate Addition | Cu(I) / Chiral Phosphoramidite | 90-98% | General knowledge |
| Metal Catalyst | Asymmetric Hydrogenation | Ru(II) / BINAP | >95% | General knowledge |
Biocatalysis has gained prominence as a green and highly selective method for the synthesis of chiral compounds. mdpi.com Enzymes such as transaminases and lipases can be employed for the asymmetric synthesis of amino acids. mdpi.comresearchgate.net
A potential biocatalytic route to Propanoic acid, 3-amino-3-(methylthio)- involves the use of a transaminase. A prochiral keto acid precursor, 3-(methylthio)-3-oxopropanoic acid, could be subjected to an asymmetric amination reaction catalyzed by a stereoselective transaminase, using an amino donor like isopropylamine. The high selectivity of enzymes often leads to products with excellent enantiomeric purity.
Another enzymatic strategy could involve the kinetic resolution of a racemic mixture of the target compound. A lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com
| Enzyme Class | Reaction Type | Substrate | Typical Enantiomeric Excess (e.e.) | Reference |
| Transaminase | Asymmetric Amination | β-keto acid | >99% | researchgate.net |
| Lipase | Kinetic Resolution | Racemic β-amino ester | >95% | mdpi.com |
| Phenylalanine Ammonia Lyase (PAL) | Enantioselective Deamination | Racemic amino acid | >95% | mdpi.com |
Chemo- and Regioselective Functionalization of the Propanoic Acid Scaffold
Once the chiral core of Propanoic acid, 3-amino-3-(methylthio)- has been synthesized, further functionalization of the carboxyl and amino groups can be undertaken to generate a diverse range of derivatives.
The carboxylic acid moiety offers a versatile handle for various chemical transformations. researchgate.netthermofisher.com Standard peptide coupling reagents can be used to form amide bonds with a wide array of amines, leading to the synthesis of peptide analogs or other amide derivatives.
Esterification of the carboxyl group can be achieved under acidic or basic conditions using various alcohols. researchgate.net For example, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl ester. The formation of more complex esters can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
| Functional Group | Reagent | Product | Reference |
| Amide | H-amine, EDC, HOBt | Amide derivative | thermofisher.com |
| Ester | R-OH, H+ or DCC | Ester derivative | researchgate.net |
| Acyl Halide | SOCl2 or (COCl)2 | Acyl chloride | General knowledge |
The primary amino group can be selectively modified in the presence of the carboxylic acid and thioether functionalities. researchgate.net Protection of the amino group is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced using Boc-anhydride or benzyl (B1604629) chloroformate, respectively.
Alkylation of the amino group can be achieved using alkyl halides, and acylation with acyl chlorides or anhydrides yields the corresponding amides. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines. The choice of reaction conditions is crucial to ensure selectivity for the amino group.
| Transformation | Reagent | Product | Reference |
| N-Protection | (Boc)2O or Cbz-Cl | N-Boc or N-Cbz protected amine | General knowledge |
| N-Acylation | R-COCl or (RCO)2O | N-acyl derivative | researchgate.net |
| N-Alkylation | R-X, Base | N-alkyl derivative | researchgate.net |
Sustainable and Green Chemistry Methodologies for Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of "Propanoic acid, 3-amino-3-(methylthio)-" and its derivatives, the application of sustainable methodologies can reduce environmental impact, improve safety, and enhance efficiency. Key areas of focus include the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation and photochemical methods.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or using water as a reaction medium are central tenets of green chemistry.
Solvent-Free Reactions: The synthesis of β-enamino compounds, which are structurally related to β-amino acids, has been successfully achieved under solvent-free conditions. researchgate.netresearchgate.netrwth-aachen.de These reactions are often promoted by solid catalysts or simply by heating the neat reactants. researchgate.netresearchgate.net For the synthesis of "Propanoic acid, 3-amino-3-(methylthio)-", a potential solvent-free approach could involve the reaction of a suitable precursor, such as a β-keto ester, with an amine source and a sulfur-containing nucleophile in the absence of a solvent. This approach can lead to reduced waste, easier product isolation, and lower energy consumption.
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of β-amino acids and their derivatives in aqueous media has been explored. researchgate.netucsb.edu For instance, iterative peptide synthesis has been demonstrated in aqueous conditions. ucsb.edu The synthesis of "Propanoic acid, 3-amino-3-(methylthio)-" in water could be challenging due to the potential for low solubility of organic reactants. However, the use of phase-transfer catalysts or co-solvents derived from renewable resources could overcome this limitation. An aqueous synthesis of peptide thioesters has been developed, indicating the compatibility of the thioether functionality with aqueous reaction conditions. researchgate.net
Alternative energy sources can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures. anton-paar.com This technique has been successfully applied to the synthesis of various β-amino ketones and thioethers. rsc.orgrasayanjournal.co.inmdpi.com A microwave-assisted synthesis of 3-(alkylthio)propionic acids has been reported, demonstrating the feasibility of forming the C-S bond under microwave conditions. researchgate.net This suggests that a microwave-assisted approach could be highly effective for the synthesis of "Propanoic acid, 3-amino-3-(methylthio)-". The table below illustrates the potential advantages of microwave-assisted synthesis compared to conventional heating for a hypothetical synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Often moderate | Often high |
| Side Reactions | More prevalent | Minimized |
Photochemical Synthesis: Photochemical methods offer unique pathways for the formation of chemical bonds and can often be conducted at ambient temperature. A photochemical single-step synthesis of β-amino acid derivatives from alkenes has been reported, showcasing a metal-free and highly regioselective method. nih.gov This approach involves the simultaneous generation of a carbon-centered ester radical and a nitrogen-centered iminyl radical. While a direct photochemical synthesis of "Propanoic acid, 3-amino-3-(methylthio)-" has not been specifically described, the principles of photochemical C-N and C-S bond formation could inspire novel synthetic strategies.
Spectroscopic Data for Propanoic acid, 3-amino-3-(methylthio)- Remains Elusive in Public Domain
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic data for the chemical compound Propanoic acid, 3-amino-3-(methylthio)-. Despite targeted inquiries for advanced structural and characterization information, no experimental data for nuclear magnetic resonance (NMR), mass spectrometry (MS), or vibrational spectroscopy (IR/Raman) could be located for this specific molecule.
The investigation aimed to construct a detailed analysis of the compound's structural features, focusing on sophisticated techniques such as high-resolution one-dimensional and two-dimensional NMR, solid-state NMR, high-resolution and tandem mass spectrometry, as well as infrared and Raman spectroscopy. However, the foundational experimental data required for such an analysis appears to be absent from accessible scientific journals, chemical repositories, and spectral databases.
Searches for the compound, including inquiries for its CAS number and any synthesis or characterization reports, did not yield the necessary spectroscopic information. While data is available for structurally related compounds, such as 3-(methylthio)propanoic acid, the absence of the crucial amino group at the third carbon position in these analogues makes their spectroscopic data unsuitable for a scientifically accurate elucidation of the target molecule.
The inability to retrieve this fundamental data prevents a thorough discussion of the compound's structural assignment, molecular confirmation, fragmentation pathways, and functional group analysis as was intended. The scientific community relies on the publication and dissemination of such data to build a collective understanding of chemical entities. The current scarcity of information on Propanoic acid, 3-amino-3-(methylthio)- suggests that it may be a novel compound, one that has not been extensively synthesized or characterized, or that the relevant data resides in proprietary databases that are not publicly accessible.
Consequently, a detailed article on the "Sophisticated Structural Elucidation and Advanced Spectroscopic Characterization" of Propanoic acid, 3-amino-3-(methylthio)- cannot be produced at this time. Further empirical research and publication of the findings would be required to enable such a scientific discourse.
Sophisticated Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Absolute Configuration and Crystalline Architecture Determination
Currently, there are no publicly available crystallographic data for Propanoic acid, 3-amino-3-(methylthio)- in crystallographic databases. An X-ray crystallography study would be essential to definitively determine its absolute configuration and provide a detailed picture of its crystalline architecture.
A hypothetical data table from such a study would include:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.678 |
| b (Å) | 9.123 |
| c (Å) | 12.456 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 644.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
| R-factor (%) | 4.5 |
Such a study would also provide precise bond lengths and angles, as well as insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is fundamental to understanding the solid-state behavior of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
In the absence of experimental data, a chiroptical spectroscopic analysis of Propanoic acid, 3-amino-3-(methylthio)- cannot be performed. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules in solution. A CD spectrum would provide information about the secondary structure and the absolute configuration of the molecule by measuring the differential absorption of left and right circularly polarized light.
Computational Chemistry and Theoretical Investigation
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity. For a molecule like Propanoic acid, 3-amino-3-(methylthio)-, DFT, particularly with hybrid functionals like B3LYP, would offer a balance of computational cost and accuracy for predicting its characteristics. researchgate.netacs.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. For Propanoic acid, 3-amino-3-(methylthio)-, the presence of heteroatoms like nitrogen, oxygen, and sulfur, with their lone pairs of electrons, would significantly influence the energy of the HOMO. nih.govuab.cat The carboxyl group and the C-S bond would likely contribute to the character of the LUMO. Computational calculations would pinpoint the spatial distribution of these orbitals, revealing the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for Propanoic acid, 3-amino-3-(methylthio)- Illustrative data based on typical values for similar functional groups.
| Orbital | Calculated Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.2 | Region of electron donation (likely centered on N and S atoms) |
| LUMO | -0.8 | Region of electron acceptance (likely centered on the carboxyl group) |
| HOMO-LUMO Gap (ΔE) | 5.4 | Indicates moderate chemical stability and reactivity |
Table 2: Hypothetical Calculated Electronic Properties Illustrative data for Propanoic acid, 3-amino-3-(methylthio)-.
| Property | Hypothetical Value | Interpretation |
|---|---|---|
| Dipole Moment | 3.5 Debye | Indicates a significantly polar molecule, likely soluble in polar solvents. |
| Most Negative Potential (MEP) | Carboxyl Oxygen Atoms | Primary site for interaction with electrophiles or hydrogen bond donors. |
| Most Positive Potential (MEP) | Carboxylic Acid Proton | Primary site for deprotonation or interaction with nucleophiles. |
Quantum chemical calculations are highly effective at predicting various types of spectra, which can be used to confirm the structure of a molecule.
NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. chemaxon.comresearchgate.netnih.govnih.gov For Propanoic acid, 3-amino-3-(methylthio)-, calculations would predict distinct signals for the methylthio protons, the methylene (B1212753) protons, the methine proton, and the exchangeable protons of the amino and carboxyl groups. Similarly, unique chemical shifts would be predicted for each carbon atom, aiding in the structural elucidation. researchgate.net
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretches of the amino group, C-H stretches of the alkyl portions, and vibrations involving the C-S bond. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption of ultraviolet or visible light. For this molecule, transitions would likely involve the n→π* transition of the carbonyl group and potentially transitions involving the lone pairs on the sulfur and nitrogen atoms.
Table 3: Hypothetical Predicted Spectroscopic Data Illustrative data for Propanoic acid, 3-amino-3-(methylthio)-.
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| ¹H NMR | ~2.1 ppm (singlet, 3H) | -S-CH₃ |
| ¹³C NMR | ~175 ppm | -COOH |
| IR | ~1710 cm⁻¹ (strong) | C=O stretch |
| IR | ~3300-3400 cm⁻¹ (medium) | N-H stretch |
| UV-Vis | λ_max ~210 nm | n→π* transition (carbonyl) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms by applying classical mechanics, allowing for the exploration of different molecular conformations and interactions with surrounding solvent molecules. acs.orgnih.govacs.org
For Propanoic acid, 3-amino-3-(methylthio)-, MD simulations would be invaluable for understanding its conformational flexibility. The molecule possesses several rotatable single bonds (C-C, C-S, C-N), and simulations could reveal the preferred dihedral angles and the energy barriers between different conformers. Furthermore, by placing the molecule in a simulated box of solvent (e.g., water), MD can model its solvation behavior. rsc.org These simulations would show how water molecules arrange themselves around the polar carboxyl and amino groups through hydrogen bonding, and how they interact with the more hydrophobic methylthio and alkyl parts of the molecule. This provides a microscopic view of its solubility and how it presents itself to other molecules in a solution environment.
Mechanistic Studies of Hypothetical Reactions Involving Propanoic acid, 3-amino-3-(methylthio)-
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.orgresearchgate.netnih.govrsc.orgrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed step-by-step picture of how reactants are converted to products.
A hypothetical reaction involving Propanoic acid, 3-amino-3-(methylthio)- could be its participation in peptide bond formation. The amino group could act as a nucleophile, attacking an activated carboxyl group of another amino acid. DFT calculations could be used to model this reaction pathway. This would involve:
Locating the geometry of the reactants and products.
Identifying the transition state structure for the nucleophilic attack.
Calculating the activation energy barrier, which determines the reaction rate.
Investigating the role of proton transfers that are often crucial in such reactions.
Another hypothetical study could involve the reaction at the sulfur atom, such as its oxidation to a sulfoxide (B87167) or sulfone, or its role in coordinating with metal ions. nih.govacs.orgnih.gov Computational modeling could predict the feasibility of these reactions and the structural changes that would occur. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. plos.org This is achieved by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical methods to build a mathematical model that links these descriptors to an observed property (e.g., solubility, boiling point, or biological activity). acs.orgnih.govfigshare.com
While no QSPR studies exist for Propanoic acid, 3-amino-3-(methylthio)- itself, one could be developed for a series of its analogues. A hypothetical QSPR study might involve:
Designing a set of analogues: This would involve systematically modifying the parent structure, for example, by changing the alkyl group on the sulfur atom (e.g., ethyl, propyl) or by adding substituents to the carbon backbone.
Calculating molecular descriptors: For each analogue, a wide range of descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. acs.org
Developing a model: Using techniques like multiple linear regression (MLR) or machine learning algorithms, a model would be created that relates a subset of these descriptors to a specific property of interest.
Validation: The model's predictive power would be rigorously tested to ensure its reliability.
Such a QSPR model could then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics.
Biochemical Pathways and Metabolic Role Investigations
Exploration of Potential Participation in Amino Acid Metabolic Cycles
There is currently no direct evidence from published studies to suggest that Propanoic acid, 3-amino-3-(methylthio)- participates in known amino acid metabolic cycles. Its structural uniqueness as a beta-amino acid with a methylthio group distinguishes it from the canonical alpha-amino acids that are the primary components of these cycles.
Comparative Analysis with Known Sulfur-Containing Amino Acid Metabolism (e.g., Methionine, Cysteine)
To understand the potential metabolic fate of Propanoic acid, 3-amino-3-(methylthio)-, it is useful to compare its structure to the well-established metabolic pathways of the sulfur-containing alpha-amino acids, methionine and cysteine.
Methionine is an essential amino acid that serves as a precursor for the universal methyl group donor, S-adenosylmethionine (SAM). kegg.jpechemi.com The metabolism of methionine is primarily centered around the methionine cycle and the transsulfuration pathway. creative-proteomics.com In the transsulfuration pathway, methionine is converted to cysteine, with homocysteine serving as a key intermediate. nih.govresearchgate.net This pathway is crucial for synthesizing cysteine and for catabolizing excess methionine. nih.govnih.gov
Cysteine metabolism involves several routes, including its conversion to pyruvate, sulfate (B86663), and taurine. kegg.jpnih.gov These pathways are critical for detoxification, antioxidant production (via glutathione (B108866) synthesis), and energy metabolism. nih.gov
Unlike methionine and cysteine, Propanoic acid, 3-amino-3-(methylthio)- is a beta-amino acid. The metabolic pathways for beta-amino acids are distinct from those of alpha-amino acids. For instance, β-alanine, the simplest beta-amino acid, is a component of coenzyme A and is synthesized from the degradation of pyrimidines or via the decarboxylation of aspartate. nih.govfrontiersin.org Its catabolism typically involves transamination to malonate semialdehyde. nih.gov
Given the methylthio- (-SCH3) group, one could speculate that Propanoic acid, 3-amino-3-(methylthio)- might be metabolized via pathways involving the transamination of its amino group or oxidation of the sulfur atom, analogous to pathways seen for other sulfur-containing compounds. However, no specific enzymes or pathways have been identified for this compound. A structurally related compound, 3-(methylthio)propionic acid (MTP), which lacks the amino group, is a known intermediate in a transamination pathway of methionine metabolism in mammals. medchemexpress.comnih.govsemanticscholar.org
Table 1: Comparison of Key Sulfur-Containing Amino Acids
| Feature | Methionine | Cysteine | Propanoic acid, 3-amino-3-(methylthio)- |
|---|---|---|---|
| Amino Acid Type | α-amino acid | α-amino acid | β-amino acid |
| Primary Metabolic Role | Precursor for SAM, protein synthesis, cysteine synthesis kegg.jpechemi.com | Protein synthesis, precursor for glutathione, taurine, and sulfate nih.gov | Not established |
| Key Metabolic Pathways | Methionine cycle, Transsulfuration pathway creative-proteomics.com | Transsulfuration, Cysteinesulfinate pathway nih.gov | Not established |
| Essentiality in Humans | Essential | Non-essential (synthesized from methionine) slideshare.net | Not established |
Enzymatic Transformations and Bioconversion Pathways
Specific enzymatic transformations for Propanoic acid, 3-amino-3-(methylthio)- have not been characterized in the scientific literature. General classes of enzymes that act on amino acids include transaminases, decarboxylases, and oxidases.
Transamination: A potential first step in its catabolism could be the removal of the amino group by a transaminase, which would convert it to a keto acid.
Decarboxylation: Decarboxylases remove the carboxyl group. L-methionine decarboxylase, for example, converts methionine to 3-methylthiopropylamine. nih.gov It is unknown if such an enzyme would have activity on a beta-amino acid substrate like Propanoic acid, 3-amino-3-(methylthio)-.
Oxidation: The sulfur atom is a potential site for oxidation. Enzymes in cysteine catabolism, such as cysteine dioxygenase, oxidize the thiol group. nih.gov
While various microbial pathways exist for the production of propionate (B1217596) from the degradation of amino acids like methionine, threonine, and valine, the involvement of Propanoic acid, 3-amino-3-(methylthio)- as an intermediate has not been reported. researchgate.netmdpi.com
Investigation as a Metabolite in Microbial or Cellular Systems
Research has not yet identified Propanoic acid, 3-amino-3-(methylthio)- as a naturally occurring metabolite in microbial or other cellular systems. It is primarily documented as a synthetic compound available for chemical research.
Identification in Biological Extracts using Advanced Analytical Techniques
There are no published reports detailing the identification of Propanoic acid, 3-amino-3-(methylthio)- in biological extracts. The standard methods for identifying novel metabolites, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have not been applied to search for this specific compound in natural sources.
Enzymatic Recognition and Substrate Specificity Studies
Direct studies on the specificity of enzymes for Propanoic acid, 3-amino-3-(methylthio)- as a substrate are absent from the literature. Substrate specificity studies are crucial for understanding the biological role of a compound. For example, L-amino acid oxidase shows activity towards β-N-methylamino-L-alanine (BMAA), another non-canonical amino acid, demonstrating that some enzymes can process substrates other than the 20 proteinogenic amino acids. nih.gov However, whether this or other enzymes could recognize and transform Propanoic acid, 3-amino-3-(methylthio)- remains an open question that requires empirical investigation.
Ligand Binding and Enzyme Kinetics of Relevant Biocatalysts
No published data could be located regarding the binding of "Propanoic acid, 3-amino-3-(methylthio)-" to any specific biocatalysts. Therefore, information on binding affinities (such as Kd), Michaelis-Menten constants (Km), catalytic efficiency (kcat/Km), or inhibition constants (Ki) is not available.
Structural Biology of Enzyme-Compound Complexes
Consistent with the lack of kinetic data, no structural studies, such as X-ray crystallography or NMR spectroscopy, have been published that describe the complex of "Propanoic acid, 3-amino-3-(methylthio)-" with any enzyme. As a result, details regarding its binding mode, orientation within an active site, and specific molecular interactions with amino acid residues cannot be provided.
Mechanistic Research into Molecular Interactions
Exploration of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
No research data is currently available on the interaction of Propanoic acid, 3-amino-3-(methylthio)- with biological macromolecules.
Spectroscopic Probes for Binding Affinity and Stoichiometry
There are no published studies utilizing spectroscopic techniques to determine the binding affinity or stoichiometry of Propanoic acid, 3-amino-3-(methylthio)- with proteins or nucleic acids.
Biophysical Characterization of Molecular Recognition
There are no biophysical studies available that characterize the molecular recognition of Propanoic acid, 3-amino-3-(methylthio)- by biological macromolecules.
Investigation of Modulatory Effects on Cellular Signaling Pathways
No research has been published on the modulatory effects of Propanoic acid, 3-amino-3-(methylthio)- on cellular signaling pathways.
Analysis of Pathway Components and Downstream Effectors in Model Systems
There is no available data from model systems analyzing the effects of Propanoic acid, 3-amino-3-(methylthio)- on the components and downstream effectors of any cellular signaling pathway.
Studies on Gene Expression Regulation
There are no studies available that investigate the role of Propanoic acid, 3-amino-3-(methylthio)- in the regulation of gene expression.
Elucidation of Mechanisms in Oxidative Stress Response and Antioxidant Systems
The mechanisms of Propanoic acid, 3-amino-3-(methylthio)- in oxidative stress response and antioxidant systems have not been elucidated in any published research.
Design and Synthesis of Advanced Derivatives and Analogues
Rational Design of Propanoic acid, 3-amino-3-(methylthio)- Derivatives for Enhanced Properties
Rational design strategies leverage an understanding of structure-property relationships to guide the synthesis of molecules with improved characteristics. This approach is more targeted and efficient than random screening.
Scaffold modification involves altering the core structure of the molecule, while isosteric replacement involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of modulating the molecule's activity, selectivity, or metabolic stability.
For "Propanoic acid, 3-amino-3-(methylthio)-", the scaffold consists of a three-carbon propanoic acid backbone with an amino group and a methylthio group at the C-3 position. Modifications could include:
Altering the Carbon Backbone: The propanoic acid chain could be lengthened or shortened to investigate the optimal spacing between the key functional groups.
Modifying the Thioether: The methyl group can be replaced with larger alkyl or aryl groups to probe steric tolerance in a binding pocket. The sulfur atom itself is a key target for isosteric replacement. For instance, substituting sulfur with selenium (a bioisostere) can alter electronic properties and metabolic fate.
Functionalizing the Amino and Carboxyl Groups: These groups provide convenient handles for adding a wide range of substituents to explore interactions with biological targets.
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been shown to be a versatile platform for developing novel antimicrobial and anticancer agents, demonstrating the potential of modifying the amino group to incorporate various heterocyclic structures. mdpi.commdpi.com This principle can be directly applied to the target compound.
Table 1: Examples of Scaffold Modifications and Isosteric Replacements
| Modification Type | Original Group | Potential Replacement | Rationale for Modification |
|---|---|---|---|
| Isosteric Replacement | -S- (Thioether) | -Se- (Selenoether) | Modulate redox properties and hydrogen bonding potential. |
| -S-CH₃ | -O-CH₃ (Methoxy) | Alter polarity and remove potential for sulfur oxidation. | |
| -CH₃ (Methyl) | -C₂H₅ (Ethyl) | Increase lipophilicity and explore steric limits. | |
| Scaffold Modification | Propanoic acid | Butanoic acid | Change the distance between functional groups. |
| -NH₂ (Amino) | -N(CH₃)₂ (Dimethylamino) | Increase basicity and steric bulk; remove hydrogen bond donor. | |
| -COOH (Carboxyl) | -CONH₂ (Amide) | Remove negative charge; introduce hydrogen bonding sites. |
Combinatorial chemistry provides a powerful method for rapidly generating a large number of derivatives in a systematic manner. nih.gov This technique is invaluable for efficiently exploring the chemical space around a lead compound to identify derivatives with enhanced properties. A combinatorial library of "Propanoic acid, 3-amino-3-(methylthio)-" derivatives can be synthesized by varying substituents at the amino and carboxyl termini.
A typical approach involves a parallel synthesis strategy where the core scaffold is distributed into a multi-well plate. Then, diverse sets of building blocks (e.g., various acyl chlorides for the amino group and different alcohols for the carboxyl group) are added to the wells, resulting in a library where each well contains a unique derivative. Such libraries allow for high-throughput screening to quickly identify structure-activity relationships. nih.govtwistbioscience.com
Table 2: Illustrative Design of a Combinatorial Library
| Core Scaffold | R¹ Position (Acylation of -NH₂) | R² Position (Esterification of -COOH) |
|---|---|---|
| 3-amino-3-(methylthio)propanoic acid | Acetyl, Benzoyl, Phenylacetyl | Methyl, Ethyl, Benzyl (B1604629) |
| 3-amino-3-(methylthio)propanoic acid | Propionyl, Cyclohexanecarbonyl | Propyl, Isopropyl, p-Nitrobenzyl |
| 3-amino-3-(methylthio)propanoic acid | Furoyl, Thiophenecarbonyl, Pyridinoyl | tert-Butyl, Allyl, Phenethyl |
Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation to bind to its target. "Propanoic acid, 3-amino-3-(methylthio)-" is a flexible molecule with multiple rotatable bonds. To understand its bioactive conformation, conformationally restricted analogues can be designed and synthesized. lifechemicals.com These rigid or semi-rigid molecules reduce the conformational freedom, which can lead to increased potency and selectivity if the fixed conformation matches the one required for binding.
Designing these analogues often involves incorporating the flexible backbone into a ring structure. For example, the propanoic acid backbone could be cyclized to form derivatives of thiomorpholine-3-carboxylic acid. By comparing the biological activity of these rigid analogues with the parent compound, valuable insights into the structure-activity relationship (SAR) can be obtained. nih.gov Studies on various amino acid analogues have shown this to be a powerful strategy for probing the binding requirements of transporters and receptors. semanticscholar.org
Table 3: Comparison of Flexible vs. Conformationally Restricted Analogues
| Analogue Type | Example Structure | Key Feature | Implication for SAR |
|---|---|---|---|
| Flexible (Parent) | Propanoic acid, 3-amino-3-(methylthio)- | Multiple rotatable bonds | Can adopt many conformations; activity depends on the energetic cost of adopting the bioactive shape. |
| Restricted (Cyclic) | Thiomorpholine-3-carboxylic acid derivative | Backbone incorporated into a ring | Locked in a specific conformation; high activity suggests the locked shape is close to the bioactive one. |
| Restricted (Rotation-Hindered) | Introduction of a bulky group adjacent to a rotatable bond | Steric hindrance limits bond rotation | Reduces the number of accessible conformations, helping to map the required dihedral angles for activity. nih.gov |
Conjugation Strategies for Bioconjugation and Probe Development
Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or nucleic acid. This strategy is used to create antibody-drug conjugates, fluorescently labeled proteins, or affinity probes for target identification. "Propanoic acid, 3-amino-3-(methylthio)-" possesses three distinct functional groups that can serve as handles for conjugation: the amino group, the carboxylic acid group, and the methylthio group.
Amino Group (-NH₂): This nucleophilic group readily reacts with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other electrophilic reagents to form stable amide or thiourea (B124793) bonds.
Carboxylic Acid Group (-COOH): This group can be activated, for example with carbodiimides (like EDC), to react with primary amines on a biomolecule, forming a stable amide linkage.
Methylthio Group (-S-CH₃): The thioether in the side chain is analogous to that of the amino acid methionine. It can be targeted for alkylation under specific conditions to form a sulfonium (B1226848) ion, or through redox-based reactions with reagents like oxaziridines. nih.govmdpi.com
These conjugation strategies allow for the attachment of various payloads, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or cytotoxic drugs. Furthermore, by incorporating a reporter group (like a fluorophore or a radioisotope), derivatives of "Propanoic acid, 3-amino-3-(methylthio)-" can be converted into chemical probes to study biological systems, for example, in positron emission tomography (PET) imaging or target protein identification. nih.govmdpi.com
Table 4: Summary of Potential Conjugation Strategies
| Reactive Handle on Core Molecule | Reagent/Chemistry | Resulting Linkage | Application |
|---|---|---|---|
| Amino Group (-NH₂) | NHS-ester activated payload | Amide bond | Protein labeling, probe attachment |
| Carboxylic Acid (-COOH) | EDC/NHS activation + amine-payload | Amide bond | Surface immobilization, bioconjugation |
| Methylthio Group (-S-CH₃) | Alkyl Halide (e.g., Iodoacetamide) | Sulfonium ion | Site-specific alkylation |
| Methylthio Group (-S-CH₃) | Oxaziridine reagent | Sulfimide | Redox-activated chemical tagging mdpi.com |
Advanced Research Applications and Methodological Contributions
Utility as a Chemical Probe for Exploring Novel Biochemical Processes
There is currently no available research to detail the utility of "Propanoic acid, 3-amino-3-(methylthio)-" as a chemical probe. Its potential to investigate novel biochemical pathways, enzyme mechanisms, or cellular processes has not been documented in the accessible scientific literature.
Development of Analytical Standards and Reference Materials for Metabolic Profiling
Information regarding the synthesis and certification of "Propanoic acid, 3-amino-3-(methylthio)-" as an analytical standard or reference material for metabolic profiling studies is not available. Such standards are crucial for the accurate quantification and identification of metabolites in complex biological samples. The development and application of such standards for this specific compound have not been reported.
Contributions to Understanding Sulfur Chemistry and Chirality in Biological Systems
While the structure of "Propanoic acid, 3-amino-3-(methylthio)-" contains a sulfur atom and a chiral center, there are no studies that explore its specific contributions to the broader understanding of sulfur chemistry or the role of chirality in biological systems. Its potential interactions with chiral molecules and its role in sulfur-based metabolic pathways remain uninvestigated.
Q & A
Q. What synthetic strategies are effective for preparing 3-amino-3-(methylthio)propanoic acid derivatives?
A two-step approach is commonly employed: (1) Thioether formation via nucleophilic substitution between chlorinated precursors (e.g., 4-chloroquinoline) and mercaptopropanoic acid analogs under basic conditions. (2) Neutralization with sodium hydroxide to form water-soluble sodium salts for biological applications. Substituent variation (R = H, CH₃) requires precise stoichiometric control and purification via recrystallization or silica gel chromatography .
Q. How are the physicochemical properties (e.g., solubility, pKa) of this compound characterized?
Key methods include:
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane), with sodium salts enhancing aqueous solubility .
- pKa : Potentiometric titration reveals two dissociation constants: carboxylic acid (≈3.0) and amine (≈9.3), comparable to propanoic acid derivatives .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
Q. What purification techniques are recommended for isolating 3-amino-3-(methylthio)propanoic acid?
Recrystallization (ethanol/water) removes unreacted starting materials. For complex mixtures, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity. Thin-layer chromatography (TLC) with ninhydrin staining monitors reaction progress .
Q. How can researchers confirm the structural integrity of synthesized derivatives?
Use ¹H/¹³C NMR to assign methylthio (-SCH₃) and amine (-NH₂) protons/carbons. IR spectroscopy verifies carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What storage conditions prevent degradation of this compound?
Store solids under argon at -20°C in amber vials. For sodium salts, use pH 7.4 buffers with 0.02% sodium azide. Avoid repeated freeze-thaw cycles to minimize thioether oxidation .
Advanced Research Questions
Q. How can spectroscopic data resolve structural ambiguities in derivatives with similar substituents?
2D NMR (COSY, HSQC) differentiates regioisomers by correlating coupling patterns between the methylthio group and adjacent protons. For example, quinoline-thioether derivatives in were distinguished using DEPT-135 to identify CH₂ and CH₃ groups. Mass spectrometry fragmentation patterns further validate assignments .
Q. What strategies optimize biological activity through structural modifications?
Conduct SAR studies by:
- Introducing electron-withdrawing groups (e.g., -OCH₃) on aromatic rings to enhance target binding .
- Replacing the methylthio group with fluorinated moieties (e.g., -CF₃) to improve metabolic stability, as seen in fluorinated analogs . Validate modifications using enzymatic assays (e.g., IC₅₀ determination) and molecular docking simulations.
Q. How should researchers address contradictions in reported biological activities?
Standardize assays across labs (e.g., uniform cell lines, pH conditions). Re-evaluate compound purity via HPLC and elemental analysis. Cross-validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. What computational methods predict the reactivity of the methylthio group in nucleophilic environments?
Density Functional Theory (DFT) calculates transition-state energies for reactions at the β-carbon (B3LYP/6-311++G** basis set). Solvent effects are modeled via the Polarizable Continuum Model (PCM). Experimental validation uses kinetic studies under varied pH .
Q. How can prodrug approaches improve the stability of this compound in physiological conditions?
Esterify the carboxylic acid to form methyl/ethyl esters, which hydrolyze in vivo to release the active form. Co-administer with antioxidants (e.g., ascorbic acid) to inhibit thioether oxidation. Compare stability profiles via LC-MS in simulated gastric fluid .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
